N-[(4-Methoxyphenyl)methyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine
CAS No.: 902909-27-7
Cat. No.: VC5293059
Molecular Formula: C22H18N6O
Molecular Weight: 382.427
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902909-27-7 |
|---|---|
| Molecular Formula | C22H18N6O |
| Molecular Weight | 382.427 |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
| Standard InChI | InChI=1S/C22H18N6O/c1-29-17-10-8-15(9-11-17)13-24-22-25-19-7-3-2-6-18(19)21-26-20(27-28(21)22)16-5-4-12-23-14-16/h2-12,14H,13H2,1H3,(H,24,25) |
| Standard InChI Key | DFVHAYYMPBWQFI-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CN=CC=C5 |
Introduction
N-[(4-Methoxyphenyl)methyl]-2-(pyridin-3-YL)- triazolo[1,5-C]quinazolin-5-amine is a complex heterocyclic compound belonging to the triazoloquinazoline class. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and anti-HIV properties. The compound's structure combines a triazole ring with a quinazoline moiety, which suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
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Formation of the Triazole Ring: Utilizing appropriate precursors such as hydrazine derivatives.
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Quinazoline Synthesis: This can involve cyclization reactions with pyridine derivatives.
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Final Coupling: The final product is obtained through coupling reactions that introduce the methoxyphenyl group.
Anticancer Activity
Recent studies highlight its anticancer potential:
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Cytotoxicity Studies: The compound demonstrated significant cytotoxic activity against various cancer cell lines, with IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 6.29 |
| HCT-116 | 2.44 |
Proposed Mechanism for Anticancer Activity
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Intercalation with DNA: The compound may intercalate within the DNA structure, disrupting replication and transcription processes.
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Inhibition of Topoisomerase II: Similar compounds have shown effectiveness in inhibiting Topoisomerase II, leading to apoptosis in cancer cells.
Chemical Reactions and Stability
The compound undergoes various chemical reactions:
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Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate.
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Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
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Substitution: Nucleophilic substitution reactions are common, where different aryl amines can replace the existing substituents.
Scientific Research Applications
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Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
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Biology: Exhibits antimicrobial, antitubercular, and anti-HIV activities.
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Medicine: Potential for developing new drugs targeting bacterial and viral infections.
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Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
N-[(4-Methoxyphenyl)methyl]-2-(pyridin-3-YL)- triazolo[1,5-C]quinazolin-5-amine can be compared with other triazoloquinazoline derivatives, such as N-(4-nitrophenyl)-5-phenyl- triazolo[1,5-c]-quinazolin-2-amine and N-(4-chlorophenyl)-5-phenyl- triazolo[1,5-c]-quinazolin-2-amine. These compounds share similar structural features but may exhibit different biological activities and potencies.
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